molecular formula C5H8S2 B14451881 2-Ethylidene-1,3-dithiolane CAS No. 76368-26-8

2-Ethylidene-1,3-dithiolane

Cat. No.: B14451881
CAS No.: 76368-26-8
M. Wt: 132.3 g/mol
InChI Key: BQYAJUIKQZWLFA-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms and an ethylidene group. This compound is part of the dithiolane family, which is known for its unique chemical properties and reactivity. The presence of sulfur atoms in the ring structure imparts distinct characteristics, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylidene-1,3-dithiolane can be synthesized through the reaction of 1,3-dichloropropene with dipotassium ethane-1,2-dithiolate . The reaction typically involves the use of hydrazine hydrate and potassium hydroxide as reagents, and it is carried out at elevated temperatures (80-85°C) for a few hours . The resulting product is then purified to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfur compounds.

    Substitution: Substituted dithiolane derivatives.

Mechanism of Action

The mechanism of action of 2-ethylidene-1,3-dithiolane involves its interaction with various molecular targets and pathways. The sulfur atoms in the ring structure can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylidene-1,3-dithiolane is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other dithiolanes and dithianes. This structural feature allows for specific interactions and reactions that are not observed in its analogs .

Properties

CAS No.

76368-26-8

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

2-ethylidene-1,3-dithiolane

InChI

InChI=1S/C5H8S2/c1-2-5-6-3-4-7-5/h2H,3-4H2,1H3

InChI Key

BQYAJUIKQZWLFA-UHFFFAOYSA-N

Canonical SMILES

CC=C1SCCS1

Origin of Product

United States

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